N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrFN4O2/c1-12-9-17(23-18(21-12)24-7-3-2-4-8-24)26-11-16(25)22-15-6-5-13(19)10-14(15)20/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBRHAVMLKFKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps:
Formation of the Phenyl Ring: The starting material, 4-bromo-2-fluoroaniline, is reacted with acetic anhydride to form N-(4-bromo-2-fluorophenyl)acetamide.
Formation of the Pyrimidine Ring: 6-methyl-2-(piperidin-1-yl)pyrimidine is synthesized separately through a series of reactions involving the condensation of appropriate precursors.
Coupling Reaction: The phenyl and pyrimidine intermediates are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromo and fluoro groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: The inhibition of these targets can lead to the modulation of various biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring's substitution pattern significantly impacts molecular interactions. Key analogs include:
- N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (RN: 1226447-34-2): Replaces the 4-bromo-2-fluorophenyl group with a 2-fluorophenyl group. The absence of bromine reduces molecular weight by ~79 Da compared to the target compound. The piperidine substituent is also modified (4-methylpiperidin-1-yl) .
- N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide : Features a 3-chloro-2-methylphenyl group, introducing steric bulk and altering electronic properties. Molecular weight: 374.87 Da .
- N-(4-chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide : Substitutes bromine with chlorine and replaces piperidine with pyrrolidine, reducing ring size and basicity. Molecular weight: 361.82 Da .
Pyrimidine Ring Modifications
Variations in the pyrimidine ring include:
Piperidine/Amine Group Substitutions
The piperidine moiety is critical for binding interactions:
Research Findings and Structure-Activity Relationship (SAR) Insights
- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity in the target compound may enhance membrane permeability compared to chlorine analogs .
- Piperidine vs.
- Methyl Substitution on Piperidine : The 4-methylpiperidin-1-yl group in RN 1226447-34-2 may confer metabolic stability by hindering cytochrome P450 oxidation .
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, with the CAS number 1226449-86-0, is a compound of interest due to its diverse biological activities. This article aims to summarize its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 423.3 g/mol. The compound features a complex structure that includes a brominated phenyl group, a fluorinated phenyl group, and a piperidine moiety linked to a pyrimidine ring.
| Property | Value |
|---|---|
| CAS Number | 1226449-86-0 |
| Molecular Formula | C18H20BrFN4O2 |
| Molecular Weight | 423.3 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties . In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including MCF (breast cancer) cells, with an IC50 value indicative of its effectiveness in inhibiting tumor growth . Furthermore, in vivo studies on tumor-bearing mice showed a marked reduction in tumor size when treated with this compound .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . It demonstrated potent activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent . For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values significantly lower than those of common antibiotics like tetracycline .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- PI3K/Akt Pathway : The compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. In vitro studies revealed an IC50 of approximately 1.0 µM for phospho-Akt inhibition .
- Cyclooxygenase (COX) Inhibition : It also exhibits inhibitory effects on cyclooxygenases (COX), particularly COX-2, which plays a role in inflammation and cancer progression. The IC50 for COX-2 was found to be around 3.11 µM .
Case Study 1: Anticancer Efficacy
A study conducted by Morais et al. (2023) focused on the anticancer efficacy of the compound in a mouse model bearing MCF tumors. The results indicated that treatment with the compound led to significant tumor regression compared to untreated controls, with histological analysis confirming reduced cell proliferation and increased apoptosis markers .
Case Study 2: Antimicrobial Effectiveness
In another study assessing antimicrobial properties, the compound was tested against various bacterial strains using standard broth dilution methods. The results highlighted its effectiveness against resistant strains of E. coli and S. aureus, suggesting potential applications in treating infections caused by multidrug-resistant bacteria .
Q & A
Q. What are the recommended synthetic routes for N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves:
- Step 1: Formation of the pyrimidine core via cyclocondensation of thiourea derivatives with β-keto esters under reflux in ethanol .
- Step 2: Introduction of the piperidine substituent using nucleophilic substitution with piperidine in dimethylformamide (DMF) at 80–100°C .
- Step 3: Acetamide coupling via a nucleophilic acyl substitution between the pyrimidinyloxy intermediate and 4-bromo-2-fluoroaniline, catalyzed by HATU in dichloromethane .
Optimization Tips: - Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in substitution reactions.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify intermediates via column chromatography .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 449.08) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different in vitro assays?
Methodological Answer:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may affect IC50 values. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
- Orthogonal Assays: Validate results using complementary methods (e.g., fluorescence polarization for binding affinity and SPR for kinetic studies) .
- Meta-Analysis: Compare data across studies while controlling for variables like compound purity (HPLC-verified) and solvent effects (DMSO concentration ≤0.1%) .
Q. What strategies are effective in improving the pharmacokinetic properties of this compound while maintaining bioactivity?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility without altering the pharmacophore .
- Structure-Activity Relationship (SAR) Studies:
- Replace the 4-bromo group with smaller halogens (e.g., Cl) to reduce steric hindrance .
- Modify the piperidine ring with hydrophilic substituents (e.g., hydroxyl groups) to improve bioavailability .
- Computational Modeling: Use molecular dynamics simulations (e.g., AMBER) to predict metabolic stability and CYP450 interactions .
Q. How can researchers address discrepancies in molecular docking predictions versus experimental binding data?
Methodological Answer:
- Refine Docking Parameters: Adjust force fields (e.g., CHARMM vs. OPLS) and solvation models to better replicate experimental conditions .
- Experimental Validation: Perform competitive binding assays with known inhibitors (e.g., ATP for kinase targets) to confirm docking predictions .
- Crystallography: Co-crystallize the compound with its target (e.g., kinase domain) to resolve atomic-level interactions and refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
